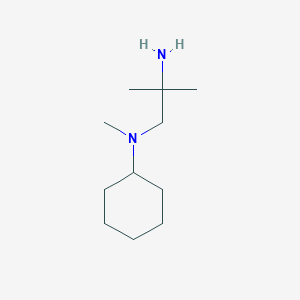
N1-Cyclohexyl-N1,2-dimethylpropane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Cyclohexyl-N1,2-dimethylpropane-1,2-diamine is an organic compound with the molecular formula C11H24N2 It is a diamine derivative, characterized by the presence of cyclohexyl and dimethyl groups attached to a propane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclohexyl-N1,2-dimethylpropane-1,2-diamine typically involves the reaction of cyclohexylamine with 1,2-dibromopropane in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired diamine compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N1-Cyclohexyl-N1,2-dimethylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Amine oxides, nitroso derivatives.
Reduction: Secondary or primary amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
N1-Cyclohexyl-N1,2-dimethylpropane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis, promoting various organic transformations such as N-alkenylation and N-alkylation reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N1-Cyclohexyl-N1,2-dimethylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in coordination complexes, thereby influencing the reactivity and selectivity of catalytic processes. In biological systems, it may interact with specific proteins, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
- N,N’-Dimethylcyclohexane-1,2-diamine
- N,N-Dimethylethylenediamine
- 1,2-Diaminocyclohexane
Comparison: N1-Cyclohexyl-N1,2-dimethylpropane-1,2-diamine is unique due to the presence of both cyclohexyl and dimethyl groups, which impart distinct steric and electronic properties. Compared to N,N’-Dimethylcyclohexane-1,2-diamine, it has an additional cyclohexyl group, enhancing its potential as a ligand in coordination chemistry. The presence of the propane backbone differentiates it from N,N-Dimethylethylenediamine, providing a more rigid structure that can influence its reactivity and binding affinity.
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
1-N-cyclohexyl-1-N,2-dimethylpropane-1,2-diamine |
InChI |
InChI=1S/C11H24N2/c1-11(2,12)9-13(3)10-7-5-4-6-8-10/h10H,4-9,12H2,1-3H3 |
InChI Key |
UTNQNOOTXDCRRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)C1CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-(2,2-difluorocyclopropyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13333205.png)
![(1R)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13333212.png)
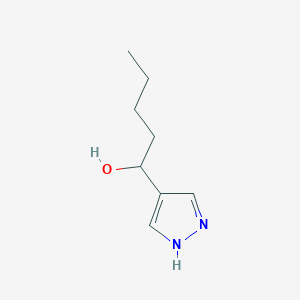
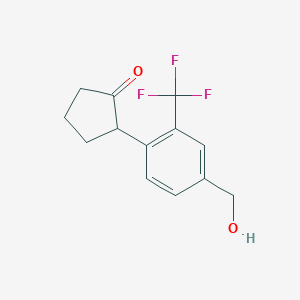

![3-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13333228.png)
![5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13333239.png)
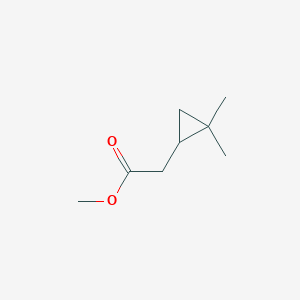
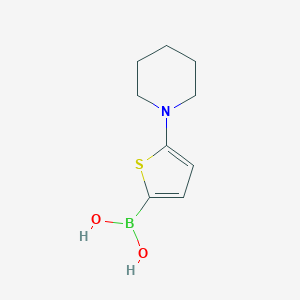

![2-[(Cyclopropylmethyl)amino]-2-phenylethan-1-ol](/img/structure/B13333258.png)
![3-Bromo-7,8-dihydro-4H,6H-pyrazolo[5,1-c][1,4]oxazepine](/img/structure/B13333260.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine](/img/structure/B13333266.png)
![(S)-5-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxylic acid](/img/structure/B13333272.png)
